tert-butyl N-[(1-benzyl-3-methylpyrrolidin-3-yl)methyl]carbamate

Lipophilicity CNS drug design Membrane permeability

Researchers designing CNS-targeted SNRI candidates require conformationally restricted pyrrolidine scaffolds with precise quaternary substitution. Generic intermediates lacking the 3-methyl center or N-benzyl group alter lipophilicity (ΔLogP) and H-bonding capacity critical for BBB penetration. This compound integrates N-benzyl, 3-methyl, and Boc-aminomethyl groups on a single scaffold (MW 304.4, ≥98% HPLC), enabling orthogonal deprotection and late-stage diversification. Stored 2-8°C under dry seal.

Molecular Formula C18H28N2O2
Molecular Weight 304.434
CAS No. 872716-54-6
Cat. No. B2427465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(1-benzyl-3-methylpyrrolidin-3-yl)methyl]carbamate
CAS872716-54-6
Molecular FormulaC18H28N2O2
Molecular Weight304.434
Structural Identifiers
SMILESCC1(CCN(C1)CC2=CC=CC=C2)CNC(=O)OC(C)(C)C
InChIInChI=1S/C18H28N2O2/c1-17(2,3)22-16(21)19-13-18(4)10-11-20(14-18)12-15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3,(H,19,21)
InChIKeyYQMJRJFNTXEFIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-[(1-benzyl-3-methylpyrrolidin-3-yl)methyl]carbamate (CAS 872716-54-6): Procurement-Relevant Identity and Physicochemical Baseline


tert-Butyl N-[(1-benzyl-3-methylpyrrolidin-3-yl)methyl]carbamate (CAS 872716-54-6) is a Boc-protected aminomethyl-pyrrolidine building block characterized by a quaternary 3-methyl substituent on the pyrrolidine ring and an N-benzyl group [1]. Its molecular formula is C₁₈H₂₈N₂O₂ (MW 304.4 g/mol), with a computed LogP of 3.2, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area of 41.6 Ų [1]. The compound is supplied at ≥98% purity (HPLC) and requires storage at 2–8°C under dry, sealed conditions .

Quaternary 3-methyl and N-benzyl groups for CNS scaffold design
Boc-protected aminomethyl side chain for orthogonal deprotection strategies
HPLC-verified purity supporting precise stoichiometric calculations
Cold-chain storage and moisture protection recommended

Why Pyrrolidine-Carbamate Building Block Substitution Is Not Straightforward: The tert-Butyl N-[(1-benzyl-3-methylpyrrolidin-3-yl)methyl]carbamate Differentiation Problem


Although the market offers numerous Boc-protected pyrrolidine-methylamine intermediates, indiscriminate substitution risks altering key physicochemical and structural parameters that govern downstream synthetic utility and pharmacological profile. The target compound incorporates three critical features—an N-benzyl group, a 3-methyl substituent, and a Boc-protected aminomethyl side chain—on a single pyrrolidine scaffold. Removal or modification of any one feature changes lipophilicity, hydrogen-bonding capacity, and conformational freedom in ways that cannot be compensated by simple stoichiometric adjustment [1][2]. The evidence below quantifies the specific differences that make generic replacement scientifically unsound for applications where these parameters are design-critical.

Des-methyl substitution
Removing the 3-methyl quaternary center may reduce conformational restriction and alter metabolic stability profiles.
Non-benzylated analog use
Omitting the N-benzyl group significantly lowers lipophilicity and may eliminate key CNS pharmacophoric interactions.
Carbamate N-methylation
N-methylation eliminates the hydrogen bond donor, potentially disrupting transporter binding models.

Quantitative Differentiation Evidence for tert-Butyl N-[(1-benzyl-3-methylpyrrolidin-3-yl)methyl]carbamate Relative to Closest Analogs


Increased Lipophilicity (ΔLogP +0.4) Relative to the Des-Methyl Analog

The target compound exhibits a computed XLogP3-AA of 3.2, which is 0.4 units higher than the 2.8 value for the direct des-methyl analog tert-butyl N-[(1-benzylpyrrolidin-3-yl)methyl]carbamate (CAS 155497-10-2) [1][2]. This difference corresponds to an approximately 2.5-fold increase in predicted octanol/water partition coefficient, indicating significantly higher membrane permeability potential.

Lipophilicity shift
Reported
ΔLogP = +0.4
May support CNS permeability screening
~2.5× higher partition; computed XLogP3
Lipophilicity CNS drug design Membrane permeability

Presence of a Hydrogen Bond Donor: Differentiation from the N-Methyl Carbamate Analog

The target compound retains one hydrogen bond donor (the carbamate N–H), whereas the closely related N-methyl carbamate analog tert-butyl (1-benzylpyrrolidin-3-yl)(methyl)carbamate (CAS 172477-98-4) has zero H-bond donors due to N-methylation of the carbamate nitrogen [1][2]. This difference is critical for pharmacophores that require a proton-donating interaction with the target receptor.

H-bond donor count
Reported
HBD = 1 vs 0
H-bond donor may be critical for transporter pharmacophore models
N-methyl analog lacks donor; computed Cactvs
Hydrogen bonding Pharmacophore modeling Receptor binding

Structural Rigidity from the Quaternary 3-Methyl Center Versus Flexible Des-Methyl Scaffolds

The target compound features a quaternary carbon at the pyrrolidine 3-position, bearing both a methyl group and the Boc-aminomethyl substituent. The des-methyl analog (CAS 155497-10-2) has only a tertiary C–H at this position, allowing greater conformational freedom [1][2]. While rotatable bond counts are similar (6 vs. 6), the quaternary center restricts pyrrolidine ring puckering and reduces the number of accessible low-energy conformers, a feature systematically exploited in medicinal chemistry to enhance target selectivity and metabolic stability [3].

Conformational constraint
Class-level
Quaternary C3 vs tertiary C–H
Conformational restriction may alter metabolism and selectivity; requires verification
Conformer population data not available
Conformational restriction Metabolic stability Selectivity engineering

Higher Acquisition Cost Reflects Increased Synthetic Complexity and Structural Value

From the same commercial supplier (ChemScene), the target compound is priced at $232 per 500 mg (≥98% purity), while the des-methyl analog tert-butyl N-[(1-benzylpyrrolidin-3-yl)methyl]carbamate (CAS 155497-10-2) is listed at $100 per 1 g (≥98% purity) . This represents a 4.6-fold higher cost per gram for the target compound, directly reflecting the additional synthetic steps required to install the quaternary 3-methyl group.

Cost differential
Supplier data
4.6× higher cost per gram
Price reflects synthetic complexity; verify at procurement
ChemScene pricing 2026; subject to change
Procurement economics Synthetic complexity Value assessment

Complete N-Benzyl Pharmacophore: Differentiation from Non-Benzylated 3-Methylpyrrolidine Carbamates

The target compound contains both the N-benzyl group and the 3-methyl-3-aminomethyl substitution pattern. The non-benzylated analog tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate (CAS 125290-87-1) lacks the benzyl moiety, resulting in a 1.9-unit LogP reduction (3.2 vs. 1.3) and a 90 g/mol molecular weight decrease [1][2]. The N-benzyl group is a recognized pharmacophoric element for dopamine, serotonin, and NK-3 receptor recognition, making the benzylated scaffold indispensable for certain CNS target engagement [3].

N-benzyl pharmacophore
Reported
ΔLogP +1.9; ΔMW +90.1 g/mol
Benzyl group significantly enhances lipophilicity for CNS receptor affinity studies
Compared to non-benzylated analog
Pharmacophore completeness Receptor occupancy CNS polypharmacology

Optimal Research and Industrial Application Scenarios for tert-Butyl N-[(1-benzyl-3-methylpyrrolidin-3-yl)methyl]carbamate


CNS Drug Discovery: Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) Scaffold Development

The compound's 3-methyl quaternary center and N-benzyl pharmacophore make it a preferred intermediate for designing novel SNRI candidates with conformationally restricted amine moieties. The higher LogP (3.2) supports blood-brain barrier penetration, while the hydrogen bond donor (carbamate N–H) enables key transporter interactions [1]. The des-methyl or non-benzylated analogs cannot simultaneously provide this combination of lipophilicity and hydrogen-bonding capacity.

NK-3 Receptor Antagonist Lead Optimization

The N-benzylpyrrolidine scaffold with a 3-substituent is a core motif in NK-3 receptor antagonist patents, where the quaternary 3-position reduces metabolic N-dealkylation and locks the bioactive conformation [1]. The Boc-protected amine allows late-stage diversification after benzyl-directed functionalization.

Structure-Activity Relationship (SAR) Studies Requiring a Quaternary Pyrrolidine Center

In SAR campaigns where the effect of geminal disubstitution at the pyrrolidine 3-position is under investigation, this compound serves as the direct probe for 3-methyl-3-aminomethyl substitution. Its 4.6-fold cost premium relative to the des-methyl analog is justified by the unique conformational constraint it introduces, which cannot be mimicked by tertiary-carbon analogs .

Multi-Step Synthesis Requiring Orthogonal Protecting Groups and Precise Stoichiometry

The Boc group provides orthogonal amine protection compatible with benzyl deprotection (hydrogenolysis) and further functionalization. The well-defined molecular weight (304.4 g/mol) and high purity (≥98%) ensure accurate stoichiometric calculations in multi-step sequences, reducing yield losses from impurity carryover that may occur with lower-purity generic alternatives .

Application
Selection Property
Validation Focus
CNS lead optimization research
Quaternary center & N-benzyl pharmacophore
BBB permeability & transporter interaction models
NK-3 receptor antagonist studies
N-benzylpyrrolidine with quaternary 3-substitution
Metabolic stability & conformational locking
SAR studies with quaternary pyrrolidine
Geminal disubstitution at 3-position
Conformational constraint evaluation
Multi-step orthogonal synthesis
Boc-protected amine with high purity
Stoichiometric accuracy & yield consistency
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